molecular formula C10H8BrNO B6271416 (4-bromoquinolin-7-yl)methanol CAS No. 2763750-87-2

(4-bromoquinolin-7-yl)methanol

Cat. No.: B6271416
CAS No.: 2763750-87-2
M. Wt: 238.1
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Description

(4-Bromoquinolin-7-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) in chloroform to brominate quinoline, followed by reduction and subsequent functionalization to introduce the methanol group .

Industrial Production Methods

Industrial production methods for (4-bromoquinolin-7-yl)methanol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-Bromoquinolin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield quinoline carboxylic acids, while substitution of the bromine atom can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

(4-Bromoquinolin-7-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-bromoquinolin-7-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methanol group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a methanol group on the quinoline ring. This dual functionalization allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2763750-87-2

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

94

Origin of Product

United States

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